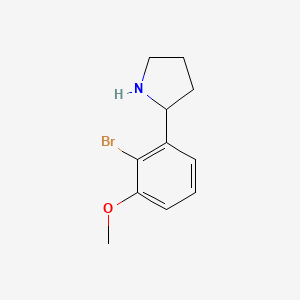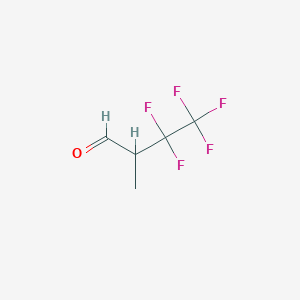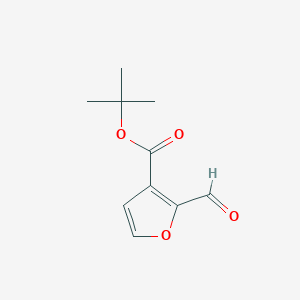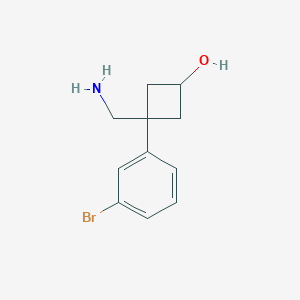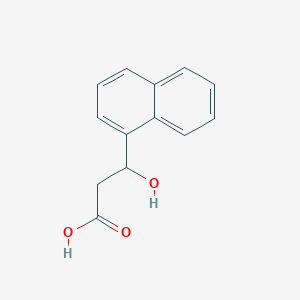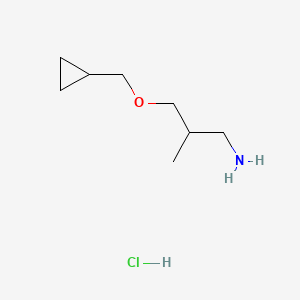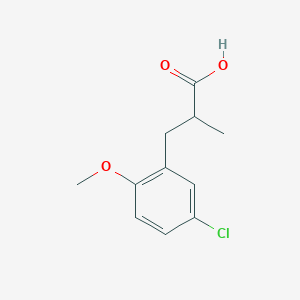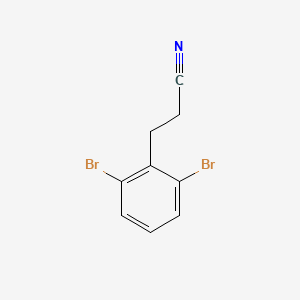
3-(2,6-Dibromophenyl)propanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,6-Dibromophenyl)propanenitrile: is an organic compound with the molecular formula C9H7Br2N It is characterized by the presence of two bromine atoms attached to a benzene ring, which is further connected to a propanenitrile group
準備方法
Synthetic Routes and Reaction Conditions:
Bromination of Phenylpropanenitrile: The synthesis of 3-(2,6-Dibromophenyl)propanenitrile typically involves the bromination of phenylpropanenitrile. This reaction is carried out using bromine in the presence of a catalyst such as iron(III) bromide.
Reaction Conditions: The reaction is usually conducted at room temperature, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods:
Scale-Up Synthesis: For industrial production, the bromination process is scaled up using continuous flow reactors to ensure consistent product quality and yield.
Purification: Industrial purification methods include distillation and crystallization to obtain high-purity this compound.
化学反応の分析
Types of Reactions:
Substitution Reactions: 3-(2,6-Dibromophenyl)propanenitrile can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for the reduction of the nitrile group.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Major Products Formed:
Substitution Products: Depending on the nucleophile, various substituted derivatives of this compound can be formed.
Reduction Products: The primary amine derivative is the major product of the reduction reaction.
Oxidation Products: Oxidized derivatives such as carboxylic acids or aldehydes can be formed.
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: 3-(2,6-Dibromophenyl)propanenitrile is used as an intermediate in the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: It serves as a model compound for studying various organic reaction mechanisms.
Biology:
Biochemical Studies: The compound is used in biochemical studies to understand the interaction of brominated aromatic compounds with biological systems.
Medicine:
Pharmaceutical Research: It is investigated for its potential use in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry:
Material Science: The compound is used in the development of new materials with specific properties, such as flame retardants or polymers.
作用機序
Molecular Targets and Pathways:
Interaction with Enzymes: 3-(2,6-Dibromophenyl)propanenitrile can interact with various enzymes, potentially inhibiting their activity.
Pathways Involved: The compound may affect biochemical pathways involving brominated aromatic compounds, leading to changes in cellular processes.
類似化合物との比較
3-(2,4-Dibromophenyl)propanenitrile: Similar in structure but with bromine atoms at different positions on the benzene ring.
3-(2,6-Dichlorophenyl)propanenitrile: Similar in structure but with chlorine atoms instead of bromine.
3-(2,6-Difluorophenyl)propanenitrile: Similar in structure but with fluorine atoms instead of bromine.
Uniqueness:
Bromine Substitution: The presence of bromine atoms at the 2 and 6 positions on the benzene ring imparts unique chemical properties to 3-(2,6-Dibromophenyl)propanenitrile, making it distinct from its chlorinated or fluorinated analogs.
Reactivity: The compound’s reactivity in substitution, reduction, and oxidation reactions is influenced by the bromine atoms, which can affect the overall reaction outcomes and product distribution.
特性
分子式 |
C9H7Br2N |
|---|---|
分子量 |
288.97 g/mol |
IUPAC名 |
3-(2,6-dibromophenyl)propanenitrile |
InChI |
InChI=1S/C9H7Br2N/c10-8-4-1-5-9(11)7(8)3-2-6-12/h1,4-5H,2-3H2 |
InChIキー |
XPBIFZNPDLETCV-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)Br)CCC#N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1s)-1-[2-(Trifluoromethoxy)phenyl]ethan-1-ol](/img/structure/B13599205.png)


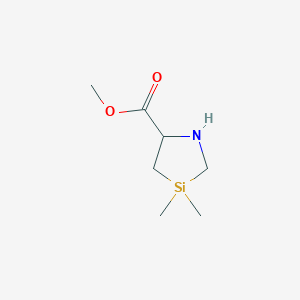
![2-[(1-methyl-1H-pyrazol-3-yl)oxy]ethan-1-amine](/img/structure/B13599242.png)
